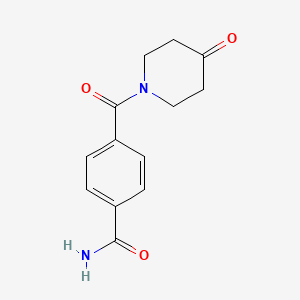![molecular formula C8H12Cl2N2O B8188509 5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride](/img/structure/B8188509.png)
5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O. It is a derivative of naphthyridine, a bicyclic heterocycle containing nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride typically involves multi-step processes. One common method includes the reaction of Meldrum’s acid with 3-aminopyridine derivatives, followed by condensation reactions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting viral replication in the case of anti-HIV activity .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms and functional groups.
1,5-Naphthyridine Derivatives: These compounds have nitrogen atoms at different positions, leading to distinct chemical properties and reactivity.
Uniqueness
5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride is unique due to its specific substitution pattern and the presence of a hydroxyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c11-8-3-6-1-2-9-4-7(6)5-10-8;;/h3,5,9H,1-2,4H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQJUFZVEWHPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CNC(=O)C=C21.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B8188456.png)


![1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone](/img/structure/B8188481.png)
![1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone hydrochloride](/img/structure/B8188489.png)
![1-(6-chloro-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone](/img/structure/B8188496.png)
![1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone](/img/structure/B8188502.png)

![2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester](/img/structure/B8188529.png)

